molecular formula C13H13N B1610853 4-Methyl-2-m-tolyl-pyridine CAS No. 80635-91-2

4-Methyl-2-m-tolyl-pyridine

Cat. No.: B1610853
CAS No.: 80635-91-2
M. Wt: 183.25 g/mol
InChI Key: YFOMNGOCTSDTAF-UHFFFAOYSA-N
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Description

4-Methyl-2-m-tolyl-pyridine is an organic compound with the molecular formula C₁₃H₁₃N It is a derivative of pyridine, featuring a methyl group at the fourth position and a tolyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-m-tolyl-pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and toluene derivatives.

    Reaction Conditions: A common method involves the Friedländer synthesis, where an aldehyde and a ketone react in the presence of an acid catalyst.

    Catalysts and Solvents: Acid catalysts such as sulfuric acid or hydrochloric acid are often used, along with solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification: Employing techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-m-tolyl-pyridine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation.

    Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives.

Scientific Research Applications

4-Methyl-2-m-tolyl-pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry, aiding in the study of metal-ligand interactions.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-2-m-tolyl-pyridine exerts its effects involves:

    Molecular Targets: It can interact with various enzymes and receptors, depending on its functional groups.

    Pathways Involved: It may participate in pathways related to oxidation-reduction reactions, ligand binding, and catalysis.

Comparison with Similar Compounds

    2-Methylpyridine: Similar in structure but lacks the tolyl group.

    4-Methylpyridine: Similar but without the tolyl substitution.

    2,4-Dimethylpyridine: Contains two methyl groups but no tolyl group.

Uniqueness: 4-Methyl-2-m-tolyl-pyridine is unique due to the presence of both a methyl and a tolyl group, which confer distinct chemical properties and reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

4-methyl-2-(3-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-4-3-5-12(8-10)13-9-11(2)6-7-14-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOMNGOCTSDTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540640
Record name 4-Methyl-2-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80635-91-2
Record name 4-Methyl-2-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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